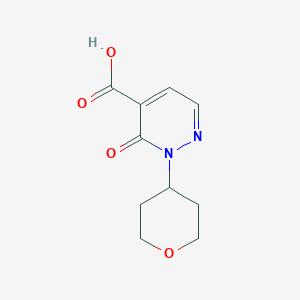

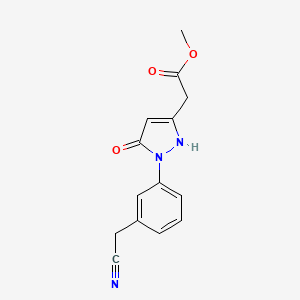

2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a pyridine ring, a trifluoromethyl group, and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl group and the triazole ring imparts unique chemical properties to the compound, making it a valuable target for research and development.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Pyridin-2-yl)-5-(Trifluormethyl)-2H-1,2,3-Triazol-4-carbonsäure kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Cycloadditionsreaktion zwischen einem pyridinsubstituierten Alkin und einem Azid in Gegenwart eines Kupferkatalysators. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines Lösungsmittels wie Dimethylsulfoxid oder Acetonitril, und die Reaktion wird bei erhöhten Temperaturen (z. B. 80-100 °C) über mehrere Stunden durchgeführt.

Ein anderer Ansatz beinhaltet die direkte Funktionalisierung eines vorgebildeten Triazolrings mit einer Pyridin- und Trifluormethylgruppe. Dies kann durch eine Reihe von Substitutionsreaktionen erreicht werden, bei denen der Triazolring zunächst mit einer geeigneten Abgangsgruppe funktionalisiert wird, gefolgt von einer nucleophilen Substitution mit den gewünschten Pyridin- und Trifluormethylreagenzien.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(Pyridin-2-yl)-5-(Trifluormethyl)-2H-1,2,3-Triazol-4-carbonsäure beinhaltet typischerweise großtechnische Batch- oder kontinuierliche Verfahren. Diese Verfahren sind auf hohe Ausbeute und Reinheit optimiert und beinhalten häufig den Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation. Die Wahl des Synthesewegs und der Reaktionsbedingungen wird von Faktoren wie Kosten, Verfügbarkeit von Ausgangsmaterialien und Umweltaspekten beeinflusst.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Pyridin-2-yl)-5-(Trifluormethyl)-2H-1,2,3-Triazol-4-carbonsäure kann eine Vielzahl von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen oxidierten Derivaten oxidiert werden, abhängig von den Reaktionsbedingungen und den verwendeten Oxidationsmitteln.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren, z. B. die Reduktion der Carbonsäuregruppe zu einem Alkohol.

Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen teilnehmen, wie z. B. Suzuki- oder Heck-Kupplung, um größere, komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid. Reaktionen werden typischerweise in Lösungsmitteln wie Wasser, Aceton oder Dichlormethan durchgeführt.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid, Natriumborhydrid und Wasserstoffgas mit einem Palladiumkatalysator. Reaktionen werden typischerweise in Lösungsmitteln wie Tetrahydrofuran oder Ethanol durchgeführt.

Substitution: Häufige Reagenzien sind Halogenide, Sulfonate und organometallische Reagenzien. Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylformamid oder Dimethylsulfoxid durchgeführt.

Kupplungsreaktionen: Häufige Reagenzien sind Palladiumkatalysatoren, Boronsäuren und Organohalogenide. Reaktionen werden typischerweise in Lösungsmitteln wie Toluol oder Dimethylformamid durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate wie Aldehyde oder Ketone ergeben, während Reduktionsreaktionen reduzierte Derivate wie Alkohole oder Amine ergeben können. Substitutionsreaktionen können substituierte Derivate mit verschiedenen funktionellen Gruppen ergeben, und Kupplungsreaktionen können größere, komplexere Moleküle ergeben.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-2-yl)-5-(Trifluormethyl)-2H-1,2,3-Triazol-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Die Verbindung ist aufgrund ihrer einzigartigen chemischen Eigenschaften und ihrer potenziellen biologischen Aktivität von Interesse als potenzieller Wirkstoffkandidat. Sie wurde auf ihre mögliche Verwendung als Antikrebs-, Entzündungshemmer und antimikrobielles Mittel untersucht.

Materialwissenschaften: Die Verbindung ist von Interesse für ihre potenzielle Verwendung bei der Entwicklung neuer Materialien wie Polymere, Beschichtungen und Katalysatoren. Ihre einzigartigen chemischen Eigenschaften machen sie zu einem wertvollen Baustein für die Synthese fortschrittlicher Materialien.

Organische Synthese: Die Verbindung ist von Interesse als vielseitiges Zwischenprodukt in der organischen Synthese. Sie kann als Ausgangsmaterial für die Synthese einer Vielzahl von komplexen Molekülen verwendet werden, darunter Naturstoffe und Pharmazeutika.

Biologische Forschung: Die Verbindung ist von Interesse für ihre potenzielle Verwendung als Werkzeug in der biologischen Forschung. Sie kann verwendet werden, um die Struktur und Funktion biologischer Moleküle wie Proteine und Nukleinsäuren zu untersuchen und um neue diagnostische und therapeutische Techniken zu entwickeln.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(Pyridin-2-yl)-5-(Trifluormethyl)-2H-1,2,3-Triazol-4-carbonsäure hängt von seiner spezifischen Anwendung und seinem Ziel ab. In der pharmazeutischen Chemie kann die Verbindung ihre Wirkung ausüben, indem sie mit spezifischen molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Ionenkanälen interagiert. Beispielsweise kann sie die Aktivität eines Enzyms hemmen, indem sie an sein aktives Zentrum bindet, oder sie kann die Aktivität eines Rezeptors modulieren, indem sie an seine Ligandenbindungsdomäne bindet.

Die Verbindung kann ihre Wirkung auch durch andere Mechanismen ausüben, wie z. B. die Veränderung der Struktur und Funktion biologischer Membranen oder die Modulation der Expression spezifischer Gene. Die spezifischen Pfade und molekularen Zielstrukturen, die am Wirkmechanismus der Verbindung beteiligt sind, sind Gegenstand laufender Forschung.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. For example, it may inhibit the activity of an enzyme by binding to its active site, or it may modulate the activity of a receptor by binding to its ligand-binding domain.

The compound may also exert its effects through other mechanisms, such as altering the structure and function of biological membranes, or modulating the expression of specific genes. The specific pathways and molecular targets involved in the compound’s mechanism of action are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

2-(Pyridin-2-yl)-5-(Trifluormethyl)-2H-1,2,3-Triazol-4-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

2-(Pyridin-2-yl)-2H-1,2,3-Triazol-4-carbonsäure: Diese Verbindung fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führen kann.

5-(Trifluormethyl)-2H-1,2,3-Triazol-4-carbonsäure: Diese Verbindung fehlt der Pyridinring, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führen kann.

2-(Pyridin-2-yl)-5-methyl-2H-1,2,3-Triazol-4-carbonsäure: Diese Verbindung hat eine Methylgruppe anstelle einer Trifluormethylgruppe, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führen kann.

Das Vorhandensein der Trifluormethylgruppe und des Pyridinrings in 2-(Pyridin-2-yl)-5-(Trifluormethyl)-2H-1,2,3-Triazol-4-carbonsäure verleiht der Verbindung einzigartige chemische Eigenschaften, was sie zu einem wertvollen Ziel für Forschung und Entwicklung macht. Die Trifluormethylgruppe ist dafür bekannt, die Stabilität und Lipophilie der Verbindung zu verbessern, während der Pyridinring an verschiedenen chemischen Reaktionen und Wechselwirkungen mit biologischen Molekülen teilnehmen kann.

Eigenschaften

Molekularformel |

C9H5F3N4O2 |

|---|---|

Molekulargewicht |

258.16 g/mol |

IUPAC-Name |

2-pyridin-2-yl-5-(trifluoromethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C9H5F3N4O2/c10-9(11,12)7-6(8(17)18)14-16(15-7)5-3-1-2-4-13-5/h1-4H,(H,17,18) |

InChI-Schlüssel |

WUJZQCWJRVUCMO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.